

Application of 1-Methylcyclohexanecarbaldehyde in Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylcyclohexanecarbaldehyde**

Cat. No.: **B1312212**

[Get Quote](#)

Preamble: 1-Methylcyclohexanecarbaldehyde in Fragrance Chemistry

Initial research indicates that **1-Methylcyclohexanecarbaldehyde** is not a widely utilized ingredient in the commercial fragrance and perfume industry. Information regarding its olfactory profile and specific applications in fragrance formulations is scarce in publicly available literature and industry resources. The Good Scents Company, a resource for perfumery and flavor materials, explicitly states it is "not for fragrance use".

However, the structural motif of a substituted cyclohexane ring is common among many important fragrance molecules. This document, therefore, provides detailed application notes and protocols for structurally related and commercially significant compounds to serve as a relevant and practical guide for researchers in the field. The primary comparators discussed are:

- Methyl Cyclohexane Carboxylates: A class of esters known for their fruity and sweet notes.
- Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (Lyral®): A classic fragrance ingredient with a powerful and tenacious floral, lily-of-the-valley scent.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This information is intended to provide valuable context and methodologies applicable to the study of novel cyclohexane derivatives in fragrance research.

Physicochemical and Safety Data for 1-Methylcyclohexanecarbaldehyde

While not a common fragrance ingredient, **1-Methylcyclohexanecarbaldehyde** is available as a chemical intermediate.^[4] Its known properties and safety data are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O	[5][6][7]
Molecular Weight	126.20 g/mol	[5]
CAS Number	6140-64-3	[5][7]
Appearance	Colorless liquid	
Boiling Point	177.3 °F / 80.7 °C	
Density	0.779 g/cm ³ at 25 °C	
GHS Hazard Statements	H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[5][8]

Application Notes: Structurally Related Fragrance Compounds

Methyl Cyclohexane Carboxylates

This class of compounds is valued for its diverse range of fruity and sweet aromas, making them versatile ingredients in perfumery.^{[9][10][11]}

Olfactory Profile: The scent characteristics of methyl cyclohexane carboxylates are influenced by the position of the methyl group and the nature of the ester group.^{[9][10]} They can impart a variety of notes, including:

- Sweet
- Fruity (with nuances of pineapple, berry, and apple)[10][11][12]
- Creamy
- Herbaceous
- Menthol-like[10]

Applications in Perfumery: Methyl cyclohexane carboxylates are used to add brightness and a natural fruity character to a wide range of fragrance compositions.[11]

- Fine Fragrances: Used in both men's and women's perfumes to introduce fresh, fruity top and heart notes.
- Personal Care Products: Incorporated into soaps, lotions, shower gels, and hair care products to provide a pleasant and lasting scent.[13]
- Household Products: Employed in cleaning agents, detergents, and air fresheners.[13]
- Malodor Counteracting: Certain derivatives have shown efficacy in reducing the perception of malodors.[14]

Usage Levels: The concentration of these compounds in a finished product can range from approximately 0.005 to 10 weight percent, with typical levels in fine fragrances being between 1 to 7 weight percent.[10]

Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (Lyal®)

Lyal® is a well-known, powerful, and substantive fragrance ingredient, though its use is now restricted due to its potential as a skin sensitizer.[1][15][16]

Olfactory Profile: Lyral® is renowned for its elegant and complex floral scent.[1][2][17]

- Primary Notes: A soft, delicate floral character reminiscent of lily-of-the-valley (muguet), cyclamen, and lilac.[1][2][17]

- Nuances: Possesses aldehydic, powdery, and subtle green-citrus undertones.[1]
- Performance: It has extraordinary tenacity, lasting over 400 hours on a smelling strip, and provides excellent diffusion.[1][17]

Applications in Perfumery: Historically, Lyral® was a cornerstone in creating white floral accords and enhancing a wide variety of fragrance types.[1][18]

- Floral Accords: Essential for building authentic and long-lasting lily-of-the-valley and other white floral scents.[1]
- Blending Agent: Acts as a powerful harmonizer, bridging different fragrance notes and adding richness and depth to a composition.[2][3]
- Versatility: Used across fine fragrances, personal care products, and household items to impart a clean, floral character.[3][4][19]

Regulatory Status: Lyral® has been identified as a significant contact allergen.[15] Its use is now banned in the EU and heavily restricted by the International Fragrance Association (IFRA) in other regions.[1][18]

Experimental Protocols

Synthesis of Methyl Cyclohexane Carboxylates

This protocol describes a general method for synthesizing methyl cyclohexane carboxylates via the catalytic hydrogenation of the corresponding methyl toluate isomers.

Objective: To prepare a methyl cyclohexane carboxylate from a methyl toluate precursor.

Materials:

- Methyl o-, m-, or p-toluate
- Hydrogenation catalyst (e.g., Ruthenium on a support)
- High-pressure reactor (autoclave)
- Solvent (e.g., isopropanol)

- Standard laboratory glassware for work-up and distillation

Procedure:

- Reactor Charging: Charge the high-pressure reactor with the selected methyl toluate isomer and the solvent.
- Catalyst Addition: Add the hydrogenation catalyst to the reactor.
- Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature. Maintain the reaction under agitation for several hours until hydrogen uptake ceases.
- Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
- Purification: Remove the solvent from the filtrate by rotary evaporation. Purify the crude product by fractional vacuum distillation to obtain the desired methyl cyclohexane carboxylate.

Quantitative Data Example for Synthesis of Methyl Cyclohexane Carboxylates:

Precursor (1 kg)	Product	Yield (g)	Boiling Point (°C @ mmHg)	Olfactory Description	Reference
1-Methylethyl o-toluate	1-Methylethyl 2-methyl cyclohexane carboxylate	830	116 @ 30	Sweet, creamy, fruity	[10] [11]
Propyl o- toluate	Propyl 2- methylcyclo hexane carboxylate	950	93 @ 9	Fruity, menthol	[10] [11]
Meta ethyl toluate	Ethyl 3- methylcyclo hexane carboxylate	800	100 @ 31	Fruity, sweet	[9]
Meta methyl toluate	Methyl 3- methylcyclo hexane carboxylate	850	84 @ 17	Fruity, sweet	[11]

Olfactory Evaluation by Gas Chromatography- Olfactometry (GC-O)

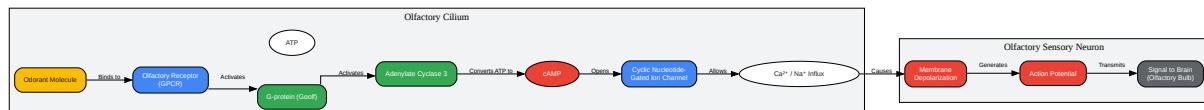
GC-O is a critical technique for identifying the specific volatile compounds responsible for the aroma of a substance.[\[13\]](#)[\[20\]](#)

Objective: To separate and identify the odor-active compounds in a fragrance oil or synthetic reaction mixture.

Apparatus:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

- Olfactometry port (sniffing port)
- Column effluent splitter (to direct the flow to both the detector and the sniffing port)
- Appropriate capillary column (e.g., polar DB-Wax or non-polar DB-5)[21][22]
- Humidified air supply for the sniffing port

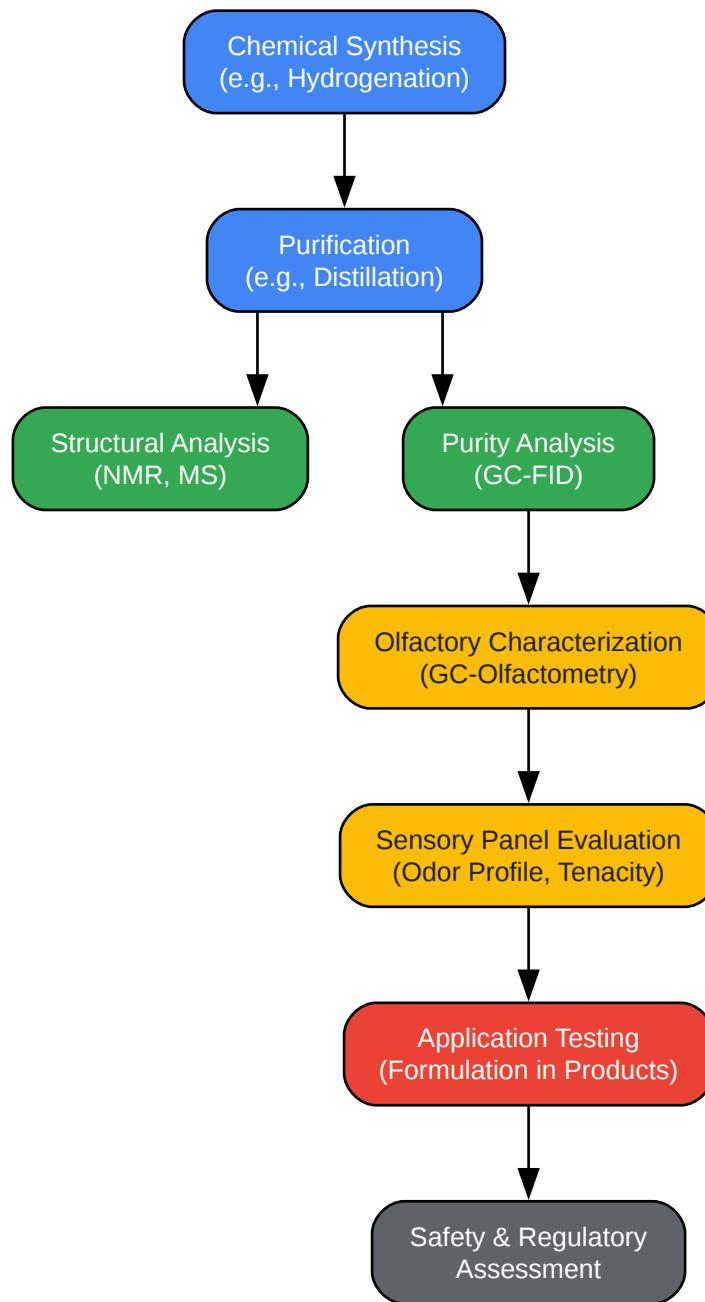

Procedure:

- Sample Preparation: Prepare a dilute solution of the fragrance material in a suitable solvent (e.g., ethanol or dichloromethane).
- GC Injection: Inject a small volume of the sample into the GC.
- Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column under a programmed temperature gradient.
- Detection and Olfactory Assessment: The column effluent is split. One portion goes to the detector (FID or MS) to generate a chromatogram, while the other portion is directed to the olfactometry port.[22] A trained panelist or perfumer sniffs the effluent and records the retention time, odor descriptor, and perceived intensity for each aroma detected.[13][21]
- Data Analysis: The data from the chromatogram and the olfactometry assessment are correlated to identify the specific chemical compounds responsible for each perceived scent. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants.[21][23]

Signaling Pathways and Experimental Workflows

General Olfactory Signal Transduction Pathway

The perception of smell begins with the interaction of odorant molecules with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the transmission of a nerve impulse to the brain.[24][25][26][27]



[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for odorant reception in an olfactory sensory neuron.

Experimental Workflow for Fragrance Synthesis and Evaluation

The development of a new fragrance ingredient involves a logical progression from synthesis to detailed characterization.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the synthesis and evaluation of a new fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fraterworks.com [fraterworks.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. foreverest.net [foreverest.net]
- 5. 1-Methylcyclohexane-1-carboxaldehyde | C8H14O | CID 11137168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1-methylcyclohexanecarbaldehyde 95% | CAS: 6140-64-3 | AChemBlock [achemblock.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]
- 10. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 11. US20090326079A1 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 14. US20170145344A1 - 3-(cyclohex-1-en-1-yl)propionates and their use in perfume compositions - Google Patents [patents.google.com]
- 15. hydroxyisohexyl 3-cyclohexene carboxaldehyde: Topics by Science.gov [science.gov]
- 16. Hydroxyisohexyl 3-cyclohexene Carboxaldehyde | Lyral | Cosmetic Ingredients Guide [ci.guide]
- 17. Buy Lyral for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 18. aromaverse.pro [aromaverse.pro]
- 19. ferwer.com [ferwer.com]
- 20. aidic.it [aidic.it]
- 21. benchchem.com [benchchem.com]
- 22. terroirsdumondeeducation.com [terroirsdumondeeducation.com]

- 23. mdpi.com [mdpi.com]
- 24. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of 1-Methylcyclohexanecarbaldehyde in Fragrance Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312212#application-of-1-methylcyclohexanecarbaldehyde-in-fragrance-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com